molecular formula C9H11NO3 B8494024 2,3-Dimethyl-6-nitrobenzenemethanol

2,3-Dimethyl-6-nitrobenzenemethanol

Cat. No. B8494024
M. Wt: 181.19 g/mol
InChI Key: HBZVGKAFFVCHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-6-nitrobenzenemethanol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2,3-dimethyl-6-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3

InChI Key

HBZVGKAFFVCHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium nitrite (36.5 g, 0.53 mole) in water (125 ml) was added dropwise to a stirred mixture of 2,3-dimethyl-6-nitrobenzylamine (63.5 g, 0.35 mole), acetic acid (165 mL) and water (165 mL) cooled in an ice bath. After completing the addition, the mixture was stirred for 10 minutes, warmed to room temperature and stirred to a further 10 minutes before being diluted with water (1000 mL). The mixture was extracted with dichloromethane (3×500 mL), the combined extracts dried over magnesium sulfate and concentrated to afford an oil which was dissolved in methanol (400 mL). 1N Sodium hydroxide solution (400 mL) was added dropwise over 20 minutes. The methanol was removed under reduced pressure, and the residue diluted with water (1200 mL) and extracted with dichloromethane (3×700 mL). The combined extracts were dried over magnesium sulfate and the solvent evaporated to afford 2,3-dimethyl-6-nitrobenzyl alcohol (59.3 g, 93%) as brown solid used in Step 3 below without further purification. An analytical sample was prepared by crystallization from hexane/diethyl ether, m.p. 48°-51° C.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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